2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one
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Overview
Description
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .
Uniqueness
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and a quinazolinone structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H11BrN2O3 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-bromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11BrN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+ |
InChI Key |
QHZIWIXSJTYVRT-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
Origin of Product |
United States |
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